1-(Pyrrolidin-1-yl)pent-4-yn-1-one is an organic compound characterized by the molecular formula . This compound features a pyrrolidine ring attached to a pent-4-yn-1-one chain, making it a member of the class of compounds known as alkynones. Its unique structure contributes to its potential applications in various fields, including medicinal chemistry and materials science. The compound has been explored for its biological activities, particularly its antimicrobial and anticancer properties, and is being investigated as a pharmaceutical intermediate.
The synthesis of 1-(Pyrrolidin-1-yl)pent-4-yn-1-one typically involves the reaction of pyrrolidine with pent-4-yn-1-one. This reaction is commonly performed under controlled conditions to ensure optimal yields and purity.
Key data regarding its molecular structure includes:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide further insights into the specific arrangements of atoms within the molecule.
1-(Pyrrolidin-1-yl)pent-4-yn-1-one can undergo various chemical transformations, including:
The products formed depend on the specific conditions and reagents used. For example:
The mechanism of action for 1-(Pyrrolidin-1-yl)pent-4-yn-1-one involves its interaction with biological targets, including enzymes and receptors. The pyrrolidine ring may interact with various molecular targets, potentially inhibiting or activating their functions. Additionally, the alkyne group can participate in click chemistry reactions, which are useful for forming stable triazole rings that modulate biological activity .
Key physical properties include:
Chemical properties include reactivity patterns typical for alkynes and ketones:
Further analysis using techniques such as chromatography can help determine purity levels and identify any impurities present in synthesized samples .
1-(Pyrrolidin-1-yl)pent-4-yn-1-one has several applications in scientific research:
The stereoselective construction of 1-(pyrrolidin-1-yl)pent-4-yn-1-one's chiral center is achieved through catalytic enantioselective methods. Chiral resolution of racemates using dibenzoyl-D-tartaric acid generates enantiomerically enriched (>98% ee) products, validated by chiral HPLC and X-ray crystallography [1]. For de novo asymmetric synthesis, organocatalytic aldol reactions between pyrrolidine enamines and activated carbonyl compounds employ proline-derived catalysts (e.g., (2S)-diphenylprolinol trimethylsilyl ether), achieving up to 92% ee . Alternatively, chiral auxiliaries like (1R,2S)-norephedrine temporarily induce stereocontrol during C–C bond formation, with diastereomeric ratios exceeding 15:1 [6]. These strategies balance stereoselectivity with synthetic efficiency for scalable production.
Table 1: Enantioselective Synthesis Approaches
Method | Conditions | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Chiral Resolution | Dibenzoyl-D-tartaric acid, recrystallization | 40-45 | >98 | High optical purity |
Organocatalytic Aldol | Proline catalyst, THF, -20°C | 75-82 | 88-92 | Atom economy |
Chiral Auxiliary | (1R,2S)-Norephedrine, TiCl₄, CH₂Cl₂ | 68 | >95* | Predictable stereocontrol |
* Diastereomeric ratio converted to ee
The terminal alkyne moiety in 1-(pyrrolidin-1-yl)pent-4-yn-1-one serves as a versatile handle for C–C and C–heteroatom bond formation. Transition-metal catalysis enables Sonogashira couplings with aryl/heteroaryl halides (Pd/Cu, 78-85% yield), expanding molecular diversity at the alkyne terminus [3]. For stereocontrolled additions, LiHMDS-mediated hydroalkylation with imidazolidinones delivers chiral α-alkenyl amino acid derivatives (70-94% yield, >90% de) via nucleophilic attack on activated alkynes [6]. Additionally, hydroamination reactions with secondary amines under Au(I) catalysis yield propargylamine derivatives, though competing side reactions necessitate careful optimization [8]. These methods exploit the alkyne’s linear geometry and electronic properties for regioselective transformations.
Table 2: Alkyne Functionalization Methods
Reaction Type | Reagents/Conditions | Products | Yield (%) | Regioselectivity |
---|---|---|---|---|
Sonogashira Coupling | Pd(PPh₃)₄, CuI, ArX, Et₃N | Aryl/heteroaryl-functionalized alkynes | 78-85 | N/A |
Hydroalkylation | LiHMDS, imidazolidinone, THF, -78°C | Quaternary α-alkenyl amino acids | 70-94 | >20:1 anti |
Hydroamination | AuCl(PPh₃), AgOTf, toluene, 80°C | Propargylamine derivatives | 45-65 | Markovnikov |
Solid-phase synthesis enables rapid generation of pyrrolidinone libraries by immobilizing intermediates on polymeric supports. Resin-bound intermediates (e.g., Wang or Rink amide resins) undergo sequential nucleophilic additions: First, Fmoc-pyrrolidine anchors to the resin via carbodiimide coupling (DMAP, DMF), followed by on-resin acylation with 5-chloropent-4-ynoic acid to install the alkyne handle (92% purity by LC-MS) [4] [7]. Multicomponent reactions (MCRs) further enhance diversity, as demonstrated by K₂CO₃-mediated condensations of sulfonamido acetophenones, aldehydes, and cyanoacetamide on solid support, yielding functionalized pyrrole precursors for subsequent cyclization [3]. Cleavage with TFA/H₂O liberates products with >85% purity, facilitating SAR studies without chromatographic purification.
Table 3: Solid-Phase Synthesis Parameters
Resin Type | Loading (mmol/g) | Anchoring Chemistry | Typical Yield* | Library Applications |
---|---|---|---|---|
Wang Resin | 0.7-1.2 | Ester linkage | 75-82% | Pyrrolidine amides |
Rink Amide Resin | 0.5-0.7 | Amide linkage | 80-88% | Cyclic imides (HIV IN inhibitors) |
Merrifield Resin | 1.0-1.5 | Alkyl chloride substitution | 70-78% | N-alkylated derivatives |
* Isolated yield after cleavage
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently derivatizes the terminal alkyne of 1-(pyrrolidin-1-yl)pent-4-yn-1-one. Bioconjugation with azido-modified PEG chains (CuSO₄/sodium ascorbate, H₂O/t-BuOH) yields hydrophilic adducts (e.g., triazole-PEG₆) that enhance aqueous solubility by >50-fold while maintaining tubulin inhibition activity [3]. Strain-promoted azide-alkyne cycloaddition (SPAAC) using dibenzocyclooctyne (DBCO) derivatives avoids copper toxicity, enabling in situ labeling of biomolecules (82-90% yield) [5]. For drug discovery, diversity-oriented synthesis employs azide "toolkits" (e.g., glycosyl azides, pharmacophore-bearing azides) to generate triazole libraries, with screening identifying analogs with sub-μM IC₅₀ against kinase targets [5] [9].
Table 4: Click Chemistry Applications
Reaction | Conditions | Applications | Reaction Time |
---|---|---|---|
CuAAC | CuSO₄, sodium ascorbate, H₂O/t-BuOH | PEGylation, bioconjugates | 2-4 h |
SPAAC | DBCO-azide, rt, no catalyst | Live-cell probes | 12-24 h |
Thiol-yne | Eosin Y, blue LED, thiols | Branched architectures | 1-3 h |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4